molecular formula C14H15ClN2O2 B5815467 N-(3-chlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(3-chlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B5815467
M. Wt: 278.73 g/mol
InChI Key: RPPBGHSOMGBZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a chemical compound that has been widely studied in scientific research. This compound is also known as ABT-639 and is classified as a selective T-type calcium channel blocker. The compound has been found to have potential therapeutic applications in various diseases such as neuropathic pain, epilepsy, and hypertension.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the blockade of T-type calcium channels. This blockade results in the inhibition of calcium influx into cells, which ultimately leads to the suppression of neuronal excitability and neurotransmitter release. The compound has also been found to have vasodilatory effects, which may contribute to its antihypertensive properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to reduce neuropathic pain in animal models, possibly through the inhibition of calcium influx into sensory neurons. The compound has also been found to have antiepileptic effects, possibly through the suppression of neuronal excitability. In addition, the compound has been shown to have antihypertensive effects, possibly through the vasodilation of blood vessels.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments include its potency and selectivity as a T-type calcium channel blocker. The compound has been extensively studied and has been found to have potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-(3-chlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Investigation of the potential therapeutic applications of the compound in other diseases such as Parkinson's disease and multiple sclerosis.
3. Development of more potent and selective T-type calcium channel blockers based on the structure of this compound.
4. Investigation of the mechanism of action of the compound in more detail.
5. Development of new methods for the synthesis of the compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of N-(3-chlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 3-chlorobenzylamine with 3-ethyl-5-methylisoxazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(3-chlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to be a potent and selective T-type calcium channel blocker. T-type calcium channels are involved in various physiological processes such as the regulation of neuronal excitability, neurotransmitter release, and cardiac function.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-3-12-13(9(2)19-17-12)14(18)16-8-10-5-4-6-11(15)7-10/h4-7H,3,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPBGHSOMGBZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.